molecular formula C11H16O3S B14159867 ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate CAS No. 7621-99-0

ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate

Cat. No.: B14159867
CAS No.: 7621-99-0
M. Wt: 228.31 g/mol
InChI Key: VWLOVBFPAJXUQW-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate can be achieved through several methods. One common method involves the reaction of 2,6-dimethyl-2H-pyran-4-thiol with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is usually obtained through a series of purification steps, including filtration, distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles (e.g., halides, amines); reactions are conducted in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Corresponding substituted products (e.g., halides, amines)

Scientific Research Applications

Ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active pyran derivative, which may interact with cellular components to exert its effects.

Comparison with Similar Compounds

Ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    2,6-Dimethyl-2H-pyran-4-thiol: Contains the pyran ring and sulfanyl group but lacks the ester functionality, limiting its applications in ester-specific reactions.

The uniqueness of this compound lies in its combination of the pyran ring, sulfanyl group, and ester functionality, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

7621-99-0

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate

InChI

InChI=1S/C11H16O3S/c1-4-13-11(12)7-15-10-5-8(2)14-9(3)6-10/h5-6,8H,4,7H2,1-3H3

InChI Key

VWLOVBFPAJXUQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=CC(OC(=C1)C)C

Origin of Product

United States

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